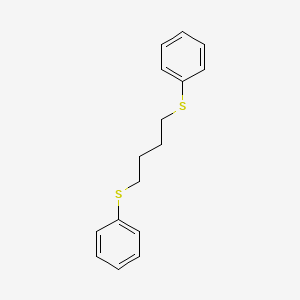

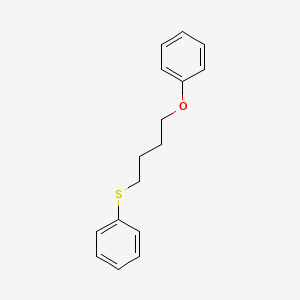

1-Phenoxy-4-phenylthio-butane

説明

“1-Phenoxy-4-phenylthio-butane” is a chemical compound with the molecular formula C16H18OS . It is also known as "Benzene,[(4-phenoxybutyl)thio]-" . The molecular weight of this compound is 258.379 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various methods. For instance, the preparation of 4-phenoxy-phenols involves adding corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another method involves the preparation of m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C16H18OS/c1-3-9-15 (10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 . This structure is also available as a 2D Mol file .

科学的研究の応用

Synthesis of Phenoxy and Phenylthio Esters

1-Phenoxy-4-phenylthio-butane has been utilized in the synthesis of phenoxy and phenylthio esters. A methodology using selective alkoxycarbonylation catalyzed by Pd2(dba)3 and syngas in chloroform/alcohol has been reported for producing these bifunctional products (Amézquita-Valencia & Alper, 2016).

Formation of Coordination Polymers

Research has shown the formation of two-dimensional coordination polymers with 1,4-bis(phenylthio)butane when reacting with Ag(I) salts. The process involves varying conditions like solvents, metal-to-ligand ratios, and counteranions, leading to different network structures (Bu et al., 2002).

Mechanisms in Nitro-Compounds

Studies on 1-nitro-2-phenylthioethanes reveal insights into the mechanisms of elimination in nitro-compounds bearing phenoxy and phenylthio leaving groups. This includes understanding the ionization rates and the E2 mechanism in these compounds (Cann & Stirling, 1974).

Characterization and Identification

This compound has been characterized and identified using nuclear magnetic resonance spectral analysis. This includes techniques like 1H-1H correlation spectroscopy and nuclear Overhauser effect spectroscopy (Yu Shu-lin, 2010).

Synthesis of Cyclopropyl Phenyl Sulfides

This compound has been used in the synthesis of cyclopropyl phenyl sulfides. A method involving the reaction of 1,3-bis(phenylthio)propanes with butyllithium produces these sulfides in good yields (Tanaka et al., 1982).

作用機序

Target of Action

Compounds with similar structures have been known to interact with benzylic positions . The benzylic position is a point on a molecule that is directly adjacent to a benzene ring . The role of these targets is to facilitate various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 1-Phenoxy-4-phenylthio-butane involves interactions with its targets, leading to changes in the molecular structure. For instance, substitutions at the benzylic position can occur via either SN1 or SN2 pathways . These pathways involve the replacement of a leaving group (in this case, a hydrogen atom) by a nucleophile .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving benzylic positions and related reactions . The downstream effects of these pathways would depend on the specific reactions involved and could potentially include changes in molecular structure and function .

Result of Action

Based on its mode of action, it’s plausible that the compound could induce changes in molecular structure, potentially influencing the function of target molecules .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other molecules, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is active .

特性

IUPAC Name |

4-phenoxybutylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OS/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFUOVNESVMIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208660 | |

| Record name | Benzene, ((4-phenoxybutyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-11-7 | |

| Record name | Benzene, ((4-phenoxybutyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059950117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((4-phenoxybutyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

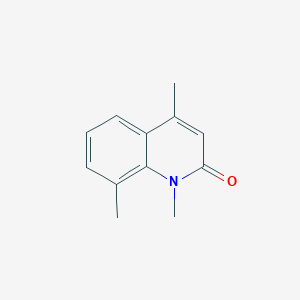

![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)

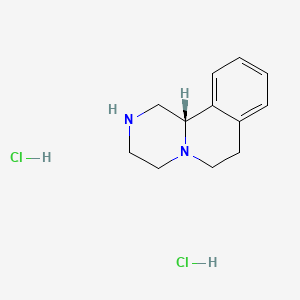

![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)